Bienvenue dans la boutique en ligne BenchChem!

Decarbamoylneosaxitoxin

Sodium channel pharmacology Structure-activity relationship Electrophysiology

Decarbamoylneosaxitoxin (dcNeoSTX, dcNEO; CAS 68683-58-9) is a decarbamoyl paralytic shellfish poisoning (PSP) toxin belonging to the saxitoxin family of voltage-gated sodium channel blockers. It is a naturally occurring congener produced by marine dinoflagellates (Alexandrium, Gymnodinium, Pyrodinium spp.) and freshwater cyanobacteria, and accumulates in filter-feeding shellfish.

Molecular Formula C9H16N6O4
Molecular Weight 272.26 g/mol
CAS No. 68683-58-9
Cat. No. B1670101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecarbamoylneosaxitoxin
CAS68683-58-9
SynonymsDecarbamoylneosaxitoxin;  1-Hydroxydecarbamoylsaxitoxin;  DECARBOMOYLNEOSAXITOXIN
Molecular FormulaC9H16N6O4
Molecular Weight272.26 g/mol
Structural Identifiers
SMILESC1CN2C(=N)N(C(C3C2(C1(O)O)NC(=N3)N)CO)O
InChIInChI=1S/C9H16N6O4/c10-6-12-5-4(3-16)15(19)7(11)14-2-1-8(17,18)9(5,14)13-6/h4-5,11,16-19H,1-3H2,(H3,10,12,13)/t4-,5-,9-/m0/s1
InChIKeyKUMXVBFFVVLQFX-PJPYAQQDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Decarbamoylneosaxitoxin (dcNEO) CAS 68683-58-9 – Certified PSP Toxin Analytical Standard & Structure-Activity Research Compound


Decarbamoylneosaxitoxin (dcNeoSTX, dcNEO; CAS 68683-58-9) is a decarbamoyl paralytic shellfish poisoning (PSP) toxin belonging to the saxitoxin family of voltage-gated sodium channel blockers. It is a naturally occurring congener produced by marine dinoflagellates (Alexandrium, Gymnodinium, Pyrodinium spp.) and freshwater cyanobacteria, and accumulates in filter-feeding shellfish [1]. Structurally, dcNeoSTX differs from its parent compound neosaxitoxin (NeoSTX) by the absence of the carbamoyl side-chain at the C-13 position, a modification that substantially alters its binding affinity for site 1 of voltage-gated sodium channels [2]. Commercial availability includes certified reference materials (CRM-dcNEO-d from National Research Council Canada) and research-grade material (purity ≥95–98%) from multiple suppliers, making it accessible for analytical method development, toxicological risk assessment, and structure-activity relationship studies [3].

Why Decarbamoylneosaxitoxin Cannot Be Interchanged with Other Saxitoxin Congeners in Analytical or Pharmacological Workflows


PSP toxins share a common tetrahydropurine core but display striking potency differences (>300-fold across congeners) that preclude simple substitution. Decarbamoylneosaxitoxin occupies a specific intermediate position in the PSP toxicity hierarchy—less potent than NeoSTX, dcSTX, STX, and GTX1,4, yet more potent than GTX2,3, dcGTX2,3, and GTX5 [1]. Critically, the removal of the carbamoyl side-chain from NeoSTX to yield dcNeoSTX causes a disproportionate potency loss (~200–333-fold depending on pH) due to an intramolecular interaction between the N-1 –OH and C-13 –OH that is absent in the STX/dcSTX pair [2]. Regulatory toxicity equivalency factors (TEFs) assigned by EFSA (0.4) and FAO (0.2) differ by 2-fold, and both deviate substantially from TEFs derived from oral feeding LD50 (0.22), meaning that analytical quantification multiplied by an incorrect TEF produces significant risk assessment errors [3]. Consequently, procurement of the exact dcNeoSTX standard—not a substituted congener—is mandatory for validated HPLC-MS/MS quantification methods (e.g., EN 14526), accurate toxicological studies, and faithful structure-activity relationship investigations [4].

Decarbamoylneosaxitoxin Quantitative Differentiation Evidence vs. PSP Congener Comparators


Potency vs. Parent Compound Neosaxitoxin: pH-Dependent 200–333-Fold Reduction in Sodium Current Blockade on Frog Skeletal Muscle Fiber

In the only direct head-to-head electrophysiological comparison available, dcNeoSTX was assayed against its parent compound NeoSTX on voltage-clamped frog skeletal muscle fibers. The relative potency of dcNeoSTX to reduce sodium current (INa) was 0.003 at pH 6.50, 0.004 at pH 7.25, and 0.005 at pH 8.25, indicating that decarbamoylation of NeoSTX reduces sodium channel blocking potency by approximately 200- to 333-fold across the pH range tested [1]. The pH influence on potency was parallel for both compounds, ruling out differential protonation effects as the source of the potency gap. The study further determined that the fractional potency loss upon decarbamoylation is substantially greater for the NeoSTX/dcNeoSTX pair than for the STX/dcSTX pair, attributable to an intramolecular hydrogen bond between the N-1 –OH and the C-13 –OH in NeoSTX that stabilizes the binding conformation—an interaction not possible in dcNeoSTX [1].

Sodium channel pharmacology Structure-activity relationship Electrophysiology

Regulatory Toxicity Equivalency Factor (TEF) Discrepancy: EFSA vs. FAO vs. Empirically Determined Oral LD50-Based TEF

Multiple authoritative TEF assignments exist for dcNeoSTX, and they diverge substantially. EFSA (2009) assigned dcNeoSTX a TEF of 0.4 relative to STX (=1.0) [1]. The FAO/WHO subsequently proposed a lower TEF of 0.2 [1]. However, empirical determination of TEFs based on median lethal dose (LD50) by oral feeding in mice—the exposure route most relevant to human PSP—yields a TEF of 0.22, while TEF based on oral gavage LD50 is only 0.058 [2]. The MBA-based TEF (0.021) is lower still. By intraperitoneal (i.p.) injection, the TEF is 0.058 [2]. The absolute i.p. LD50 for dcNeoSTX is 0.478 µmol/kg (95% CI: 0.439–0.493), compared to STX at 0.028 µmol/kg, representing a 17.1-fold lower acute toxicity by this route [2]. These data collectively demonstrate that: (i) dcNeoSTX is far less toxic than previously assumed by EFSA when exposure occurs via the oral route; and (ii) choice of TEF critically impacts the calculated total toxic equivalence in contaminated shellfish samples.

Toxicological risk assessment Regulatory science Seafood safety

Intermediate Position in PSP Toxin In Vitro Potency Hierarchy: Cultured Neuronal Cell Electrophysiology

Two independent studies using cultured neuronal cells and whole-cell patch-clamp electrophysiology established the rank order of PSP toxin potencies. In both Vale et al. (2008) and Perez et al. (2011), the in vitro potency order (by IC50 for inhibition of voltage-dependent sodium currents) was: NeoSTX > dcSTX ≥ STX > GTX1,4 > dcNeoSTX > GTX2,3 > dcGTX2,3 > GTX5 > C1,2 [1][2]. dcNeoSTX consistently falls between GTX1,4 (more potent) and GTX2,3 (less potent). This intermediate position is reproducible across two laboratories and correlated with mouse bioassay data [1]. Notably, the difference between dcNeoSTX and its nearest neighbors is >2-fold in biological activity, meaning that even within the same decarbamoyl subfamily, potency is not interchangeable.

In vitro toxicology Neuronal sodium channels PSP toxin potency ranking

Certified Reference Material Availability: NRC CRM-dcNEO-d with Defined Concentration and Metrological Traceability

The National Research Council Canada (NRCC) produces CRM-dcNEO-d, a certified calibration solution of decarbamoylneosaxitoxin at a certified concentration of 30.4 µmol/L in 0.5 mM hydrochloric acid, supplied in 0.5 mL ampoules [1]. This CRM provides metrological traceability for dcNeoSTX quantification in HPLC-FLD and LC-MS/MS methods, including the European standard EN 14526 for PSP toxin determination in bivalve molluscs [2]. The availability of a certified reference material distinguishes dcNeoSTX from several other PSP congeners (e.g., doSTX, dcGTX1,4) that lack commercially available CRMs, making dcNeoSTX the preferred choice for laboratories requiring ISO 17025-compliant calibration and method validation [3].

Analytical chemistry Certified reference material Method validation

Decarbamoylneosaxitoxin – High-Impact Procurement Scenarios for Analytical, Toxicological, and Pharmacological Research


Regulatory Seafood Safety Monitoring: LC-MS/MS Quantification Using dcNeoSTX CRM

Regulatory laboratories performing PSP toxin analysis in bivalve molluscs under EN 14526 or equivalent methods require authentic dcNeoSTX calibrant to quantify this specific congener. The NRC CRM-dcNEO-d (30.4 µmol/L certified concentration) provides metrologically traceable calibration, while the EFSA TEF of 0.4 (or the more accurate oral-feeding-derived TEF of 0.22) converts the instrumental result to STX-equivalents for comparison with the 800 µg STX-eq/kg regulatory limit [1][2]. Using a substituted congener or an incorrect TEF introduces systematic error in total toxicity calculations that can result in false-negative compliance decisions [1].

Structure-Activity Relationship Studies of Sodium Channel Site 1 Binding

dcNeoSTX serves as a critical tool compound for dissecting the contribution of the C-13 carbamoyl side-chain to sodium channel binding affinity specifically when the N-1 –OH is present (as in the NeoSTX/dcNeoSTX pair). The Yang et al. (1992) dataset demonstrates that dcNeoSTX exhibits relative potencies of 0.003–0.005 vs. NeoSTX on voltage-clamped frog skeletal muscle fibers, compared to a relative potency of ~0.5 for the dcSTX/STX pair, indicating that decarbamoylation produces a proportionally greater potency loss in the N-1 hydroxylated series [1]. This compound therefore enables investigators to test whether hydrogen-bonding interactions involving the carbamoyl group are modulated by the N-1 hydroxyl substituent—a hypothesis that cannot be evaluated using STX/dcSTX alone [1].

Toxicological Risk Re-Assessment: Oral vs. Parenteral Route Toxicity Determinations

The Selwood et al. (2017) dataset provides i.p. LD50 (0.478 µmol/kg), oral gavage LD50 TEF (0.058), and voluntary feeding LD50 TEF (0.22) for dcNeoSTX in mice, demonstrating that current EFSA TEF (0.4) overestimates oral toxicity by up to ~7-fold [1]. Researchers conducting PSP toxin risk assessment studies can procure dcNeoSTX to perform independent verification of these TEF values in alternative models or exposure scenarios, contributing to the ongoing international effort to revise regulatory TEFs for decarbamoyl PSP congeners [1]. The compound's intermediate in vitro potency (between GTX1,4 and GTX2,3) also makes it a useful bridging standard when developing in vitro alternatives to the mouse bioassay for toxicity screening [2].

Inter-Laboratory Method Validation and Proficiency Testing for PSP Toxin Panels

Because dcNeoSTX occupies a defined, reproducible intermediate position in the PSP toxin potency hierarchy (rank 5 of 9 in neuronal electrophysiology assays across two independent studies), it serves as an ideal mid-range calibration point for multi-toxin proficiency testing schemes [1][2]. Its certified CRM availability ensures that all participating laboratories can calibrate from a common metrological reference, while its intermediate potency prevents the compression of dynamic range that occurs when only the most potent (STX, NeoSTX) or least potent (C1,2, GTX5) congeners are used as proficiency test analytes [3].

Quote Request

Request a Quote for Decarbamoylneosaxitoxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.